
N2-(3,5-dimethylphenyl)-N4-(4-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N2-(3,5-dimethylphenyl)-N4-(4-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride” is a complex organic molecule. It contains a 1,3,5-triazine ring, which is a six-membered aromatic ring with three nitrogen atoms and three carbon atoms . The triazine ring is substituted with various groups including a morpholino group, a 3,5-dimethylphenyl group, and a 4-ethylphenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the triazine ring, followed by the addition of the various substituents. The exact synthetic route would depend on the specific reactivity and compatibility of the different functional groups .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,3,5-triazine ring is planar and aromatic, while the morpholino group is a non-planar six-membered ring containing an oxygen atom . The phenyl rings could potentially engage in π-π stacking interactions with the triazine ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. The triazine ring is electron-deficient and could potentially undergo electrophilic substitution reactions . The amine groups could participate in acid-base reactions, while the phenyl rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the balance of polar and nonpolar groups in the molecule .Applications De Recherche Scientifique
Neurokinin-1 Receptor Antagonists
One study focuses on a water-soluble neurokinin-1 receptor antagonist suitable for intravenous and oral administration, indicating its efficacy in preclinical tests relevant to clinical efficacy in emesis and depression. Such compounds are of interest due to their high affinity and long duration of action, with solubility in water exceeding 100 mg/mL, which suggests potential for broad clinical applications beyond their immediate therapeutic use (Harrison et al., 2001).
Synthetic Routes and Derivatives
Another research aspect includes the synthesis of 1,3,5-triazine derivatives, exploring the chemical modifications and reactions of triazine with other compounds. For example, the synthesis of various triazine derivatives by reacting dimethylbiguanide hydrochloride with ethyl chloroacetate and further reactions with morpholine, showcases the versatility of triazine-based compounds in chemical synthesis and the potential for creating a wide array of derivatives with different properties and applications (Zhang Li-hu, 2014).
Environmental Applications
Research on low-cost biosorbents for removing pesticides from wastewater demonstrates the environmental application of triazine derivatives. The study highlights the use of a lignocellulosic substrate for the efficient adsorption of various pesticides, including triazine derivatives. This indicates the relevance of triazine-based compounds in environmental science, particularly in water purification and the development of sustainable methods for pollutant removal (Boudesocque et al., 2008).
Antimicrobial Activity
The synthesis and biological activity of pyrimidine linked with morpholinophenyl derivatives study reveals the potential antimicrobial applications of triazine derivatives. The research showcases how modifications to the triazine structure can lead to significant larvicidal activity against various larvae, suggesting potential applications in the development of new antimicrobial agents (Gorle et al., 2016).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-N-(3,5-dimethylphenyl)-4-N-(4-ethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O.ClH/c1-4-18-5-7-19(8-6-18)24-21-26-22(25-20-14-16(2)13-17(3)15-20)28-23(27-21)29-9-11-30-12-10-29;/h5-8,13-15H,4,9-12H2,1-3H3,(H2,24,25,26,27,28);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOCIQDMETVUQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=CC(=C4)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(3,5-dimethylphenyl)-N4-(4-ethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-chloro-6-fluorophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone](/img/structure/B2664231.png)

![N-(2-chlorobenzyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2664234.png)
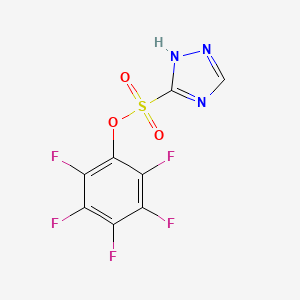
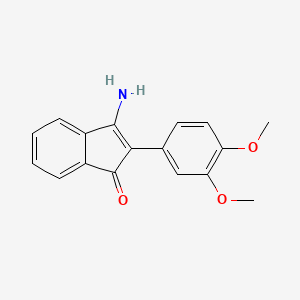
![Methyl 2-[2-[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-4-yl]acetate](/img/structure/B2664238.png)

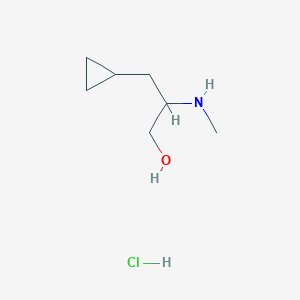



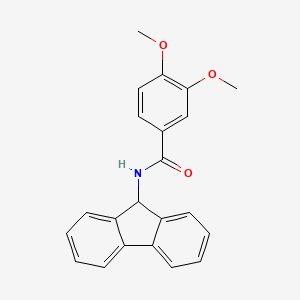
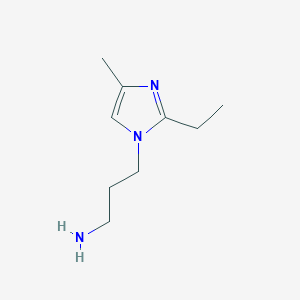
![N-(2,5-dimethylphenyl)-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2664253.png)